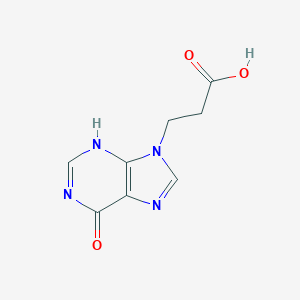![molecular formula C₃₁H₄₆O₆ B029951 (2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-羟基-4,10,14-三甲基-11-氧代-16-丙酰氧基-2,3,4,5,6,7,8,9,12,13,15,16-十二氢-1H-环戊并[a]菲并[17]-亚烷基]-6-甲基庚-5-烯酸 CAS No. 16711-91-4](/img/structure/B29951.png)
(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-羟基-4,10,14-三甲基-11-氧代-16-丙酰氧基-2,3,4,5,6,7,8,9,12,13,15,16-十二氢-1H-环戊并[a]菲并[17]-亚烷基]-6-甲基庚-5-烯酸
描述
Cyclopenta[a]phenanthrenes and related compounds, due to their structural complexity and biological relevance, have been subjects of extensive chemical research. These compounds often serve as key intermediates or final products in the synthesis of biologically active molecules or materials with unique properties.
Synthesis Analysis
The synthesis of cyclopenta[a]phenanthrenes involves multi-step chemical reactions, including the Stobbe condensation and aromatisation processes. For instance, the synthesis of 15,16-dihydro-17-oxocyclopenta[a]phenanthrene derivatives employs aromatisation of diketones where both rings C and D are saturated, highlighting the complexity and precision required in synthesizing such structures (Coombs, 1966).
Molecular Structure Analysis
The molecular structure of cyclopenta[a]phenanthrene derivatives is characterized by various functional groups, including ketones and methyl groups, contributing to their unique chemical properties. X-ray crystallography and spectroscopic methods, such as NMR, are crucial for elucidating these complex structures, providing insights into their three-dimensional configuration and reactivity (Ketuly et al., 2009).
Chemical Reactions and Properties
Cyclopenta[a]phenanthrenes undergo various chemical reactions, including electrophilic substitution and oxidation-reduction processes, which are pivotal for modifying the compound's structure for specific applications. These reactions are often influenced by the compound's configuration and the presence of specific functional groups (Minaba & Suzuki, 1986).
科学研究应用
代谢途径
- 多环化合物的代谢:研究表明,某些多环化合物会经历复杂的新陈代谢过程。例如,9,10-环氧-9,10-二氢菲在体内代谢成各种结合物,并与多种化合物反应形成不同的代谢物。这表明多环化合物可以在生物系统中参与复杂的途径 (Boyland & Sims, 1965)。
与细胞系统的相互作用
- 细胞系统中的共价修饰:研究表明,脂肪酸氢过氧化物的降解产物羟基-烯醛与细胞系统中的分子(如乙醇胺磷脂)相互作用,形成共价加合物。这些相互作用可以改变细胞功能,并表明与氧化应激相关的病理生理状态中的膜疾病 (Bacot 等人,2007)。
化学合成和药物前体
- 氨基酸前体的合成:已经研究了各种酯作为氨基酸(如甲多巴)前体的合成和评估。这些化合物经过水解产生显着的氨基酸血浆水平,展示了它们作为药物前体的潜力 (Saari 等人,1984)。
毒理学研究
- 环境污染物的吸收和代谢:在动物模型中对多环芳烃 (PAH) 和二恶英等环境污染物的吸收和代谢的研究揭示了这些化合物在生物系统中的行为。这项研究对于了解此类污染物的环境影响及其潜在健康风险至关重要 (Laurent 等人,2002)。
属性
IUPAC Name |
(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O6/c1-7-26(34)37-25-16-31(6)21-12-11-20-18(4)23(32)13-14-30(20,5)28(21)24(33)15-22(31)27(25)19(29(35)36)10-8-9-17(2)3/h9,18,20-23,25,28,32H,7-8,10-16H2,1-6H3,(H,35,36)/b27-19-/t18-,20?,21-,22-,23+,25-,28-,30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLLRJYHCSQDTN-LFPDIBHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CC2(C3CCC4C(C(CCC4(C3C(=O)CC2C1=C(CCC=C(C)C)C(=O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]\1C[C@@]2([C@H]3CCC4[C@@H]([C@@H](CC[C@@]4([C@@H]3C(=O)C[C@H]2/C1=C(\CCC=C(C)C)/C(=O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |
CAS RN |
16711-91-4 | |
| Record name | 11-Monoketofusidic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016711914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B29913.png)


